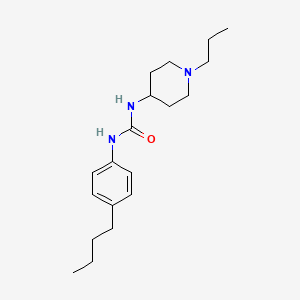![molecular formula C18H21NO4 B5395915 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5395915.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide, also known as DPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPE belongs to the family of phenethylamines and has been found to exhibit a wide range of biochemical and physiological effects.
科学研究应用
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of various diseases and disorders. N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has also been found to interact with the endocannabinoid system, which plays a role in pain perception and inflammation.
Biochemical and Physiological Effects
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, increase serotonin and dopamine levels in the brain, and improve cognitive function. N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has also been found to have antioxidant properties, which could be useful in preventing oxidative damage in the body.
实验室实验的优点和局限性
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize, and high yields can be obtained with high purity. N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide is also stable under a wide range of conditions, making it easy to store and transport. However, N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide also has a short half-life, which can limit its effectiveness in some applications.
未来方向
There are several future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide. One area of interest is the development of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide analogs with improved pharmacological properties. Another area of interest is the investigation of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide's potential as a treatment for neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide and its effects on the endocannabinoid system.
合成方法
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetone with phenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with 2-phenoxyacetyl chloride to yield N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide. This synthesis method has been optimized to produce high yields of N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide with high purity.
属性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-13(14-9-10-16(21-2)17(11-14)22-3)19-18(20)12-23-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWXOOBHNRZUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5395837.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]leucine](/img/structure/B5395845.png)
![(2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide](/img/structure/B5395853.png)
![4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5395856.png)
![2-phenyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B5395864.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-methyl-2-pyrimidinamine](/img/structure/B5395886.png)
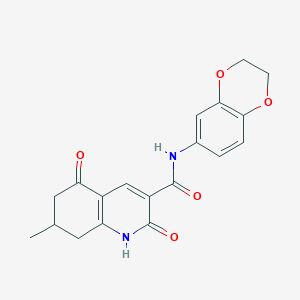
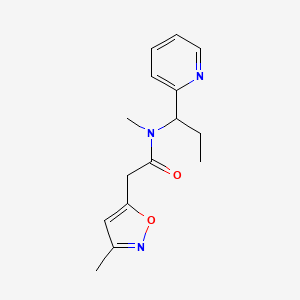
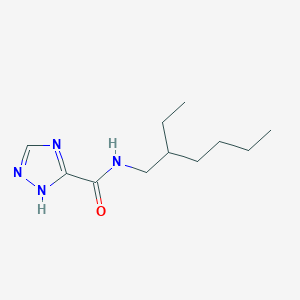
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5395907.png)
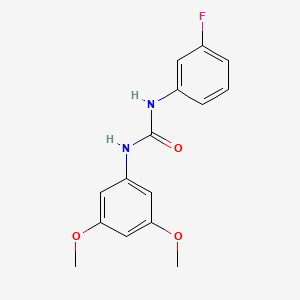
![4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide](/img/structure/B5395940.png)
